![molecular formula C14H8F4O3 B6384584 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261979-18-3](/img/structure/B6384584.png)
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol, 95%
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Overview
Description
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) is an important chemical compound in the field of organic synthesis and research. It is a colorless to pale yellow crystalline solid with a melting point of 136-138°C and a boiling point of 264-266°C. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor in biochemical and physiological studies. In
Scientific Research Applications
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) is used in a variety of scientific research applications. It is used as a catalyst in polymerization reactions, and as an inhibitor in biochemical and physiological studies. It has also been used as a reagent in organic synthesis, as a photoinitiator in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) is not fully understood. It is believed to act as an inhibitor of certain enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. This inhibition of enzymes is thought to reduce inflammation and pain, and to have other beneficial effects in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) are not fully understood. However, it is believed to have anti-inflammatory, analgesic, and antinociceptive effects. It has also been shown to have antioxidant and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) in lab experiments include its high purity, low toxicity, and ease of synthesis. However, it has some limitations, such as its relatively low solubility in water and its tendency to form complexes with other compounds.
Future Directions
Potential future directions for research involving 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) include further investigation into its mechanism of action, its effects on other biochemical and physiological processes, and its potential use in the development of new drugs and therapies. Additionally, further research into its synthesis and potential applications in polymerization reactions and pharmaceutical synthesis is needed. Finally, further investigation into its safety and toxicity is warranted.
Synthesis Methods
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) can be synthesized from the reaction of 4-fluoro-3-trifluoromethylphenol and 5-chloro-3-carboxy-2-methylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out at a temperature of 100-110°C for a period of 2-4 hours. The yield of the product is typically greater than 95%.
properties
IUPAC Name |
3-fluoro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-3-7(1-9(4-11)13(20)21)8-2-10(14(16,17)18)6-12(19)5-8/h1-6,19H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPORDOZIMSYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686672 |
Source
|
Record name | 5-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-18-3 |
Source
|
Record name | 5-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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